molecular formula C12H17ClN4 B1415242 4,6-Dimethyl-2-piperazin-1-yl-nicotinonitrile hydrochloride CAS No. 2197053-19-1

4,6-Dimethyl-2-piperazin-1-yl-nicotinonitrile hydrochloride

Cat. No.: B1415242
CAS No.: 2197053-19-1
M. Wt: 252.74 g/mol
InChI Key: LWSFJCMSHYWFSH-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-piperazin-1-yl-nicotinonitrile hydrochloride is a chemical compound with the molecular formula C₁₂H₂₄ClN₄ It is a derivative of nicotinonitrile and contains a piperazine ring, which is a six-membered heterocyclic compound with two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-2-piperazin-1-yl-nicotinonitrile hydrochloride typically involves the reaction of nicotinonitrile with piperazine in the presence of a suitable catalyst. The reaction conditions may vary, but common methods include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor type depends on the desired scale and efficiency of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethyl-2-piperazin-1-yl-nicotinonitrile hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

4,6-Dimethyl-2-piperazin-1-yl-nicotinonitrile hydrochloride has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs for various diseases.

  • Industry: The compound can be utilized in the production of materials, such as polymers or coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which 4,6-Dimethyl-2-piperazin-1-yl-nicotinonitrile hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

4,6-Dimethyl-2-piperazin-1-yl-nicotinonitrile hydrochloride can be compared with other similar compounds, such as 4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine and 4,6-Diethyl-2-(piperazin-1-yl)pyrimidine hydrochloride These compounds share structural similarities but differ in their substituents and properties

Properties

IUPAC Name

4,6-dimethyl-2-piperazin-1-ylpyridine-3-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4.ClH/c1-9-7-10(2)15-12(11(9)8-13)16-5-3-14-4-6-16;/h7,14H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSFJCMSHYWFSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)N2CCNCC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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